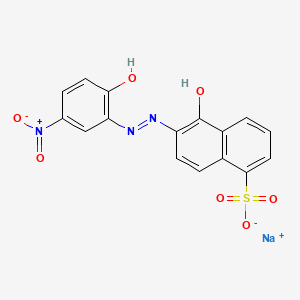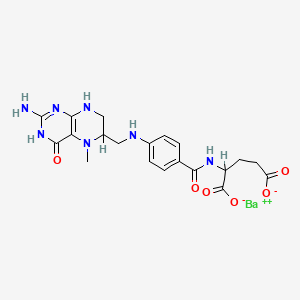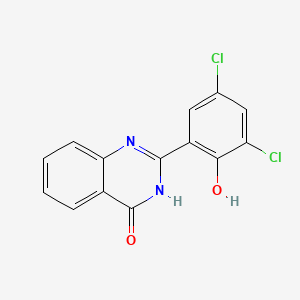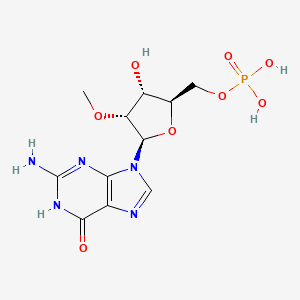![molecular formula C17H11N3O4 B1497155 [3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate CAS No. 371945-23-2](/img/structure/B1497155.png)
[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate is a complex organic compound with a fused ring structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-acetaminonicotinic acid with a primary amine, followed by cyclization and acetylation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment.
相似化合物的比较
Similar Compounds
4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine: Shares a similar core structure but lacks the furo ring and phenyl acetate group.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different ring fusion pattern and functional groups.
Uniqueness
3-(4-Oxo-3,4-dihydropyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl)phenyl acetate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry and drug development.
属性
CAS 编号 |
371945-23-2 |
|---|---|
分子式 |
C17H11N3O4 |
分子量 |
321.29 g/mol |
IUPAC 名称 |
[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H11N3O4/c1-9(21)23-11-5-2-4-10(8-11)15-19-13-12-6-3-7-18-17(12)24-14(13)16(22)20-15/h2-8H,1H3,(H,19,20,22) |
InChI 键 |
XSYKXUQWNJCURR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
规范 SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)
![1-[1-(Phenoxymethyl)cyclopropyl]methanamine](/img/structure/B1497078.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)
![calcium;3-carboxy-1-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]naphthalen-2-olate](/img/structure/B1497090.png)



![Methyl 4-hydroxythieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1497101.png)


![4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B1497107.png)
